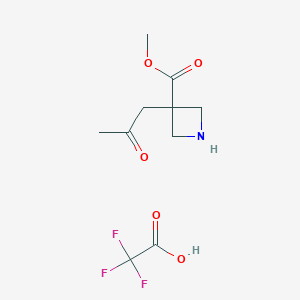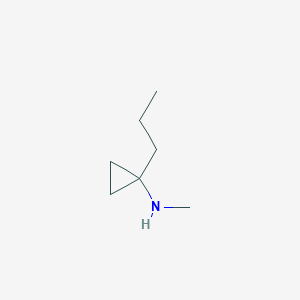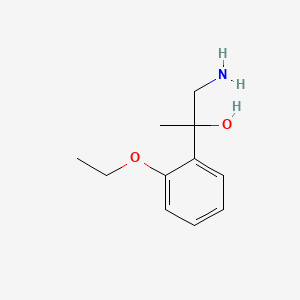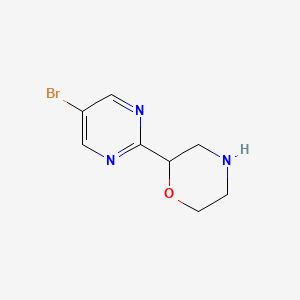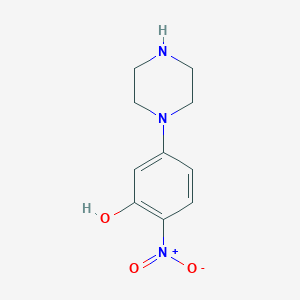
2-Nitro-5-(piperazin-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(piperazin-1-yl)phenol is an organic compound that features a nitro group, a piperazine ring, and a phenol group
Métodos De Preparación
The synthesis of 2-Nitro-5-(piperazin-1-yl)phenol typically involves the nitration of 5-(piperazin-1-yl)phenol. This can be achieved through the reaction of 5-(piperazin-1-yl)phenol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the desired position on the phenol ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.
Análisis De Reacciones Químicas
2-Nitro-5-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions. For example, it can react with alkyl halides to form alkylated derivatives.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, alkyl halides, and potassium permanganate. The major products formed from these reactions include amino derivatives, alkylated phenols, and quinones .
Aplicaciones Científicas De Investigación
2-Nitro-5-(piperazin-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . The molecular pathways involved in this process include the inhibition of acetylcholinesterase and modulation of cholinergic signaling.
Comparación Con Compuestos Similares
2-Nitro-5-(piperazin-1-yl)phenol can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and has shown potential as an acetylcholinesterase inhibitor.
2-(Piperazin-1-yl)phenol: This compound lacks the nitro group but shares the piperazine and phenol functionalities.
The uniqueness of this compound lies in its combination of a nitro group, piperazine ring, and phenol group, which imparts specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H13N3O3 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-nitro-5-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13N3O3/c14-10-7-8(1-2-9(10)13(15)16)12-5-3-11-4-6-12/h1-2,7,11,14H,3-6H2 |
Clave InChI |
XISMTXAQJGWFHU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Tert-butoxy)methyl]azetidine](/img/structure/B13582392.png)
![1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13582400.png)

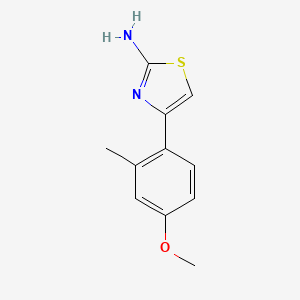

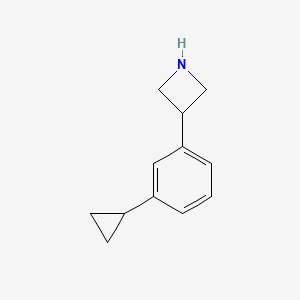
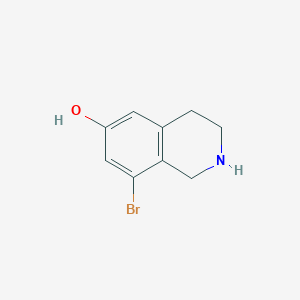
![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)

